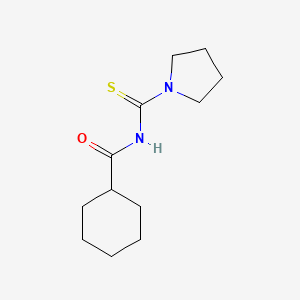
N-(1-pyrrolidinylcarbonothioyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pyrrolidinylcarbonothioyl)cyclohexanecarboxamide, commonly known as CPP-ACP, is a peptide that has been widely researched for its potential applications in dental and medical fields. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 284.4 g/mol.
Mecanismo De Acción
The mechanism of action of CPP-ACP is not fully understood, but it is believed to involve the formation of complexes with calcium and phosphate ions in the saliva, which enhances the remineralization of enamel and prevents the demineralization caused by acidic environments. CPP-ACP has also been shown to have antibacterial properties, which may contribute to its effectiveness in preventing dental caries.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have a number of biochemical and physiological effects, including the ability to enhance the remineralization of enamel, prevent dental caries, and inhibit the growth of bacteria. CPP-ACP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in wound healing and cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CPP-ACP is its ability to enhance the remineralization of enamel and prevent dental caries. CPP-ACP is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of CPP-ACP is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are a number of future directions for research on CPP-ACP, including the development of new drug delivery systems, the exploration of its potential use in wound healing and cancer treatment, and the investigation of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of CPP-ACP for various applications.
Conclusion:
In conclusion, CPP-ACP is a peptide that has shown great potential for its applications in dental and medical fields. Its ability to enhance the remineralization of enamel and prevent dental caries, as well as its anti-inflammatory and antioxidant properties, make it a promising candidate for future research. Further investigation is needed to fully understand its mechanism of action and to explore its potential use in drug delivery systems, wound healing, and cancer treatment.
Métodos De Síntesis
CPP-ACP can be synthesized through a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and chemical synthesis. One of the most commonly used methods involves the solid-phase peptide synthesis, which involves the use of a resin-bound amino acid as a starting material. The amino acid is then coupled with other amino acids to form a peptide chain, which is then cleaved from the resin to obtain the desired peptide.
Aplicaciones Científicas De Investigación
CPP-ACP has been extensively researched for its potential applications in dental and medical fields. In dentistry, CPP-ACP has been shown to have a significant effect on remineralization of enamel and prevention of dental caries. In medical fields, CPP-ACP has been explored for its potential use in drug delivery systems, wound healing, and cancer treatment.
Propiedades
IUPAC Name |
N-(pyrrolidine-1-carbothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c15-11(10-6-2-1-3-7-10)13-12(16)14-8-4-5-9-14/h10H,1-9H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOGBDYPSNRIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5708919.png)


![3,4-dimethoxy-N'-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5708936.png)
![methyl 5-[(4-nitrophenoxy)methyl]-2-furoate](/img/structure/B5708946.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexanamine](/img/structure/B5708949.png)
![ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5708957.png)

![N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5708980.png)
![N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5708994.png)
![methyl 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5708997.png)
![3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5708999.png)
